(R)-(-)-Methyl mandelate
Overview
Description
“®-(-)-Methyl mandelate” is a chiral compound that can be employed as a reactant in various chemical syntheses . It is used in the preparation of HMG-CoA reductase inhibitors . The enzyme, found in bacteria and fungi, can also accept a number of substituted mandelate derivatives .
Synthesis Analysis
The synthesis of “®-(-)-Methyl mandelate” involves the use of enantiopure or racemic bidentate mandelate . The thermal decomposition of alkaline earth metal mandelates occurs with the release of benzaldehyde, CO, and CO2 .Molecular Structure Analysis
The molecular structure of “®-(-)-Methyl mandelate” can be determined using various techniques such as X-ray crystallography and 3D electron diffraction . The InChI key for this compound is IWYDHOAUDWTVEP-SSDOTTSWSA-N .Chemical Reactions Analysis
The antimicrobial activity of “®-(-)-Methyl mandelate” depends on its conversion in the urine to formaldehyde . It is also involved in the asymmetric degradation of racemic mandelate by microbial dehydrogenase .Scientific Research Applications
Enzyme-Catalyzed Resolution in Non-Aqueous Media
(R)-(-)-Methyl mandelate is used in enzyme-catalyzed resolution processes to produce R-(−)-mandelic acid, an intermediate in pharmaceuticals. Enzymes like Novozym 435 are effective in hydrolyzing R-(−)-methyl mandelate, achieving high optical purity, which is significant for pharmaceutical production (Yadav & Sivakumar, 2004).
Microwave Irradiation and Enzyme Catalysis
Microwave irradiation combined with enzyme catalysis is utilized for the resolution of RS-(±)-methyl mandelate, producing R-(−)-mandelic acid with high optical purity. This method is commercially significant, especially for the synthesis of semi-synthetic penicillins and cephalosporins (Yadav, Sajgure, & Dhoot, 2008).
Biocatalyst and Resin-Based Product Removal Technique
(R)-Methyl mandelate is synthesized using biocatalysts like Saccharomyces cerevisiae for pharmaceutical intermediates. Integration of biocatalysts with resin-based in situ product removal techniques provides practical routes for preparing optically active intermediates (Guo, Mu, & Xu, 2010).
Lipase Immobilization in Polymer Media
Lipases immobilized in polymers like poly(ethylene) oxide are used for the preparative-scale resolution of (R,S)-methyl mandelate, achieving high enantioselectivity and yielding enantiomers with high optical purity (Queiroz & Nascimento, 2002).
Asymmetric Synthesis in Pharmaceutical Production
(R)-(-)-Methyl mandelate is crucial in the asymmetric synthesis of pharmaceuticals. For instance, it is used in the synthesis of pemoline, a dopaminergic agent, by condensing with guanidine hydrochloride (Poterała, Dranka, & Borowiecki, 2017).
Novel Esterase Utilization from Microbial Sources
Novel microbial esterases, such as those identified in the Indian Ocean, are used to hydrolyze racemic methyl mandelate to (R)-methyl mandelate with high optical purity. This process simplifies the production procedure of (R)-methyl mandelate, making it commercially viable (Liang et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, Ethyl ®-(-)-mandelate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
methyl (2R)-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITATYELQCJRCCK-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369195 | |
Record name | (R)-(-)-Methyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Methyl mandelate | |
CAS RN |
20698-91-3 | |
Record name | (R)-(-)-Methyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (R)-(-)-mandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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